N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound is involved in the bioreduction process, where it is transformed into another compound through the action of a biocatalyst . This process is part of a larger biochemical pathway involving the synthesis of pharmaceutical medicines and natural products .
Pharmacokinetics
The compound can be analyzed using reverse phase (rp) hplc method, which could provide insights into its bioavailability .
Result of Action
Furan derivatives are known to have various therapeutic effects, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
The synthesis of related compounds has been carried out using environmentally friendly methods, suggesting that environmental conditions could potentially influence the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Alkylation: The furan ring is then alkylated using appropriate alkylating agents to introduce the propan-2-yl group.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the alkylated furan with benzofuran-2-carboxylic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan or benzofuran rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been explored for its potential antimicrobial and antiviral activities.
Biochemistry: The compound has been investigated for its enzyme inhibition properties, particularly in the inhibition of monophenolase, an enzyme involved in melanin synthesis.
Pharmaceutical Sciences: Research has focused on its potential as an anti-HIV agent, with molecular docking studies indicating strong binding affinity to HIV-1 enzymes.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide: Similar structure but with a xanthene ring instead of benzofuran.
3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones: Compounds with similar furan-based structures.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide stands out due to its unique combination of furan and benzofuran rings, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(8-12-6-7-19-10-12)17-16(18)15-9-13-4-2-3-5-14(13)20-15/h2-7,9-11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYTVMORRXRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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